3,3,4,4,4-Pentafluoro-1-butyne
Overview
Description
3,3,4,4,4-Pentafluoro-1-butyne is a fluorinated alkyne with the molecular formula C4HF5 and a molecular weight of 144.0428 g/mol . This compound is characterized by the presence of five fluorine atoms attached to the terminal carbon of a butyne structure, making it highly electronegative and reactive.
Preparation Methods
The synthesis of 3,3,4,4,4-Pentafluoro-1-butyne typically involves the fluorination of 1-butyne derivatives. One common method includes the reaction of 1-butyne with elemental fluorine or fluorinating agents under controlled conditions . Industrial production methods may involve the use of specialized fluorination reactors to ensure safety and efficiency.
Chemical Reactions Analysis
3,3,4,4,4-Pentafluoro-1-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated acids or ketones.
Reduction: Reduction reactions can yield fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,4,4,4-Pentafluoro-1-butyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-1-butyne involves its high electronegativity and reactivity due to the presence of multiple fluorine atoms. These properties enable it to participate in various chemical reactions, targeting specific molecular pathways and functional groups. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3,3,4,4,4-Pentafluoro-1-butyne can be compared with other fluorinated alkynes such as:
3,3,4,4,4-Pentafluorobut-1-ene: Similar structure but with a double bond instead of a triple bond.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains additional fluorine atoms and a hydroxyl group.
1,1,1,2,2-Pentafluoro-4-iodobutane: Contains an iodine atom instead of a triple bond
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF5/c1-2-3(5,6)4(7,8)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZMZXICVVVZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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